molecular formula C12H22O2 B13349715 (4Z,8E)-Dodeca-4,8-diene-1,2-diol CAS No. 15786-28-4

(4Z,8E)-Dodeca-4,8-diene-1,2-diol

Cat. No.: B13349715
CAS No.: 15786-28-4
M. Wt: 198.30 g/mol
InChI Key: HSPMOWPUOOGIDA-PXJZJIAOSA-N
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Description

(4Z,8E)-Dodeca-4,8-diene-1,2-diol is an organic compound characterized by its unique structure, which includes two double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol can be achieved through several methods. One common approach involves the selective reduction of dodeca-4,8-diyne-1,2-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions to ensure the formation of the desired (4Z,8E) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be carefully monitored to maintain the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z,8E)-Dodeca-4,8-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of dodeca-4,8-diene-1,2-dione.

    Reduction: Formation of dodecane-1,2-diol.

    Substitution: Formation of dodeca-4,8-diene-1,2-dichloride or dodeca-4,8-diene-1,2-dibromide.

Scientific Research Applications

(4Z,8E)-Dodeca-4,8-diene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z,8E)-Dodeca-4,8-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4Z,8E)-Dodeca-4,8-diene-1-one: Similar structure but with a ketone group instead of hydroxyl groups.

    (4Z,8E)-Dodeca-4,8-diene-1,2-dione: Similar structure but with two ketone groups.

    (4Z,8E)-Dodeca-4,8-diene-1,2-dichloride: Similar structure but with chlorine atoms replacing the hydroxyl groups.

Uniqueness

(4Z,8E)-Dodeca-4,8-diene-1,2-diol is unique due to the presence of both hydroxyl groups and double bonds, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

15786-28-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(4Z,8E)-dodeca-4,8-diene-1,2-diol

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8-

InChI Key

HSPMOWPUOOGIDA-PXJZJIAOSA-N

Isomeric SMILES

CCC/C=C/CC/C=C\CC(CO)O

Canonical SMILES

CCCC=CCCC=CCC(CO)O

Origin of Product

United States

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